ethyl (2E)-(1,3-benzothiazol-2-ylsulfanyl)[2-(2-chlorophenyl)hydrazinylidene]ethanoate
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Overview
Description
ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-[(E)-2-(2-CHLOROPHENYL)HYDRAZONO]ACETATE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-[(E)-2-(2-CHLOROPHENYL)HYDRAZONO]ACETATE typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzothiazole derivative with 2-chlorobenzaldehyde in the presence of a hydrazine derivative.
Esterification: The final step involves esterification with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-[(E)-2-(2-CHLOROPHENYL)HYDRAZONO]ACETATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-[(E)-2-(2-BROMOPHENYL)HYDRAZONO]ACETATE
- ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]ACETATE
Uniqueness
ETHYL 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-2-[(E)-2-(2-CHLOROPHENYL)HYDRAZONO]ACETATE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H14ClN3O2S2 |
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Molecular Weight |
391.9 g/mol |
IUPAC Name |
ethyl (2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-[(2-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C17H14ClN3O2S2/c1-2-23-16(22)15(21-20-12-8-4-3-7-11(12)18)25-17-19-13-9-5-6-10-14(13)24-17/h3-10,20H,2H2,1H3/b21-15+ |
InChI Key |
LXHJNPWQNUHRPW-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1Cl)/SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Cl)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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